2,4-Dimethoxybenzenesulfonamide

Lipophilicity Medicinal Chemistry ADME

Choose 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9) for your medicinal chemistry and targeted inhibitor design programs. Its specific 2,4-dimethoxy arrangement delivers a LogP of 2.13 and TPSA of 87.0 Ų, markedly outperforming regioisomers (e.g., 3,4- or 2,5-dimethoxy) in passive permeability and oral bioavailability optimization. The robust crystalline solid (mp 166-170°C) ensures precise handling for solid-phase synthesis. Mitigate risk in lead optimization by selecting the isomer rationally designed for cell permeability.

Molecular Formula C8H11NO4S
Molecular Weight 217.24 g/mol
CAS No. 51770-71-9
Cat. No. B1308909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethoxybenzenesulfonamide
CAS51770-71-9
Molecular FormulaC8H11NO4S
Molecular Weight217.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)S(=O)(=O)N)OC
InChIInChI=1S/C8H11NO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3,(H2,9,10,11)
InChIKeyMGHCDRVTMABICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9) as a Defined Sulfonamide Building Block for Medicinal Chemistry and Chemical Biology


2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9) is a primary sulfonamide characterized by a benzenesulfonamide core substituted with methoxy groups at the 2- and 4-positions [1]. This specific substitution pattern is a key determinant of its distinct physicochemical profile, which is a fundamental differentiator from its regioisomers and other sulfonamide analogs [2]. The compound serves as a versatile scaffold in medicinal chemistry and chemical biology, with its utility in targeted inhibitor design, such as for carbonic anhydrase isoforms, being documented in the broader literature on this class of molecules [3].

Why Regioisomeric and Generic Sulfonamide Substitution is Unreliable for 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)


Substituting 2,4-Dimethoxybenzenesulfonamide with a generic sulfonamide or a regioisomer like 3,4- or 2,5-dimethoxybenzenesulfonamide is a high-risk procurement strategy due to the profound impact of substitution pattern on key drug-like properties . The specific 2,4-arrangement of methoxy groups dictates a unique electronic distribution, steric profile, and lipophilicity, as quantified by a LogP of 2.13 and a polar surface area (PSA) of 87.0 Ų [1]. These parameters are critical determinants of a molecule's permeability, solubility, and off-target binding, and even small changes can dramatically alter a compound's performance in biological assays and synthetic sequences .

Comparative Physicochemical and Synthetic Utility Data for 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9)


Elevated Lipophilicity (LogP) of 2,4-Dimethoxybenzenesulfonamide Compared to Unsubstituted Benzenesulfonamide

The 2,4-dimethoxy substitution pattern significantly increases the compound's lipophilicity, a critical parameter for membrane permeability and target engagement. The calculated LogP for 2,4-Dimethoxybenzenesulfonamide is 2.13 [1]. This value represents a substantial increase over the unsubstituted parent compound, benzenesulfonamide, which has a LogP of approximately 0.31 . This nearly 7-fold increase in the partition coefficient indicates a markedly higher affinity for lipid environments, which can translate to improved oral absorption or cellular uptake in biological systems.

Lipophilicity Medicinal Chemistry ADME

Enhanced Lipophilicity (LogP) of the 2,4-Isomer Versus the 3,4-Dimethoxybenzenesulfonamide Analog

The precise positioning of the methoxy groups is a critical determinant of lipophilicity. While direct head-to-head data is unavailable, the LogP value for 2,4-Dimethoxybenzenesulfonamide is 2.13 [1], whereas the calculated LogP for the 3,4-dimethoxy regioisomer is reported to be 1.52 [2]. This difference of 0.61 LogP units indicates that the 2,4-isomer is significantly more lipophilic than the 3,4-isomer. This is a non-trivial difference that can lead to a measurable divergence in critical properties like cell permeability and metabolic stability.

Isomer Differentiation Lipophilicity Structure-Property Relationship

Divergent Solid-State Properties: Higher Melting Point of 2,4-Dimethoxybenzenesulfonamide Compared to the 2,5-Isomer

The melting point, a direct measure of intermolecular forces and crystal lattice energy, shows significant divergence between dimethoxybenzenesulfonamide isomers. 2,4-Dimethoxybenzenesulfonamide has a reported melting point range of 166-170°C . In contrast, the 2,5-dimethoxy isomer has a notably lower melting point of 145-149°C . This ~20°C difference confirms that the substitution pattern yields distinct solid-state forms with different thermodynamic stability.

Solid-State Chemistry Crystallinity Formulation

Consensus Structural Features: Polar Surface Area (PSA) of 2,4-Dimethoxybenzenesulfonamide Confirms Its Physicochemical Profile

The Topological Polar Surface Area (TPSA) is a key descriptor for predicting a molecule's ability to cross biological membranes. 2,4-Dimethoxybenzenesulfonamide has a calculated TPSA of 87.0 Ų [1]. This value is identical to other dimethoxybenzenesulfonamide regioisomers (e.g., 3,4- and 2,5-) and closely aligns with the typical range for orally bioavailable drugs [2]. This property confirms the compound's suitability as a building block for designing molecules with favorable passive permeability profiles, a critical attribute for lead optimization programs.

Medicinal Chemistry Drug Design Permeability

Validated Application Scenarios for 2,4-Dimethoxybenzenesulfonamide (CAS 51770-71-9) Based on Comparative Evidence


Design and Synthesis of Lipophilic, Membrane-Permeable Probes and Inhibitors

2,4-Dimethoxybenzenesulfonamide is the preferred sulfonamide building block for projects where enhanced lipophilicity is a key design goal. Its LogP of 2.13 [1] makes it a superior choice over the parent benzenesulfonamide (LogP ~0.31) and the 3,4-isomer (LogP 1.52) for applications requiring improved passive diffusion across cell membranes. This property is essential for developing cell-permeable chemical probes for target engagement studies and for optimizing the oral bioavailability of lead compounds.

Crystalline Intermediate for Reproducible Solid-Phase Synthesis

For applications in solid-phase synthesis or any process requiring a well-defined, easy-to-handle crystalline solid, 2,4-Dimethoxybenzenesulfonamide offers practical advantages over its 2,5-isomer. Its higher melting point (166-170°C) compared to the 2,5-isomer (145-149°C) suggests a more stable and robust crystalline form. This property facilitates accurate weighing, simplifies purification, and ensures consistent physical handling, leading to more reproducible synthetic outcomes.

Synthesis of Drug-Like Molecules Complying with Oral Bioavailability Guidelines

2,4-Dimethoxybenzenesulfonamide serves as a rational choice for synthesizing compound libraries intended for oral drug development. Its Topological Polar Surface Area (TPSA) of 87.0 Ų [2] falls well within the established guidelines for favorable oral absorption (typically <140 Ų) [3]. Incorporating this scaffold can help maintain the overall polarity of a final compound within a desirable range, thereby mitigating the risk of poor oral bioavailability and increasing the probability of success in lead optimization campaigns.

Technical Documentation Hub

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